molecular formula C35H40N4O6 B12308689 HematoporphyrinmonomethylEther

HematoporphyrinmonomethylEther

Cat. No.: B12308689
M. Wt: 612.7 g/mol
InChI Key: BEZGXBMGGVINBF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: HematoporphyrinmonomethylEther is synthesized from hemin, a derivative of protoporphyrin IX. The synthesis involves the hydration of the two vinyl groups in hemin to form alcohols . The reaction typically requires specific conditions, including controlled temperature and pH, to ensure the correct formation of the compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes purification steps such as crystallization and chromatography to obtain the final product suitable for medical applications .

Chemical Reactions Analysis

Types of Reactions: HematoporphyrinmonomethylEther undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its activation and function in photodynamic therapy.

Common Reagents and Conditions:

Major Products: The primary products formed from these reactions are reactive oxygen species, including singlet oxygen, which play a crucial role in the therapeutic effects of this compound .

Scientific Research Applications

HematoporphyrinmonomethylEther has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of HematoporphyrinmonomethylEther involves its activation by light, leading to the generation of singlet oxygen and other reactive oxygen species. These reactive species cause oxidative damage to cellular components, including membranes, proteins, and DNA, ultimately leading to cell death. The compound targets various molecular pathways, including the P53-miR-21-PDCD4 axis, which is crucial in regulating cell proliferation and apoptosis .

Comparison with Similar Compounds

Uniqueness: HematoporphyrinmonomethylEther is unique due to its specific molecular structure, which allows for efficient generation of reactive oxygen species upon light activation. This makes it particularly effective in photodynamic therapy compared to other porphyrin derivatives .

Properties

Molecular Formula

C35H40N4O6

Molecular Weight

612.7 g/mol

IUPAC Name

3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid

InChI

InChI=1S/C35H40N4O6/c1-16-22(8-10-32(41)42)28-15-29-23(9-11-33(43)44)17(2)25(37-29)13-31-35(21(6)45-7)19(4)27(39-31)14-30-34(20(5)40)18(3)26(38-30)12-24(16)36-28/h12-15,20-21,37-38,40H,8-11H2,1-7H3,(H,41,42)(H,43,44)

InChI Key

BEZGXBMGGVINBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)C(C)OC)C)C(C)O)C)C(=C3CCC(=O)O)C)CCC(=O)O

Origin of Product

United States

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